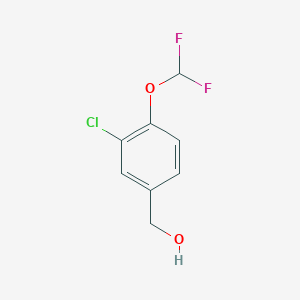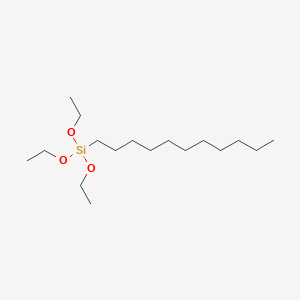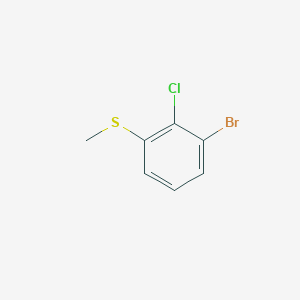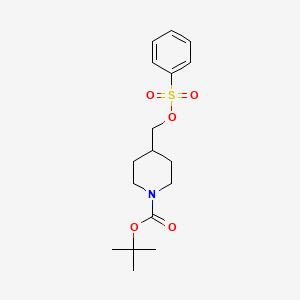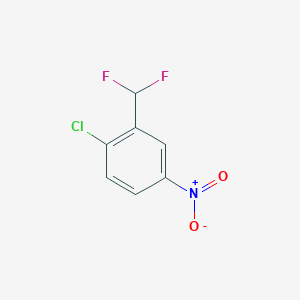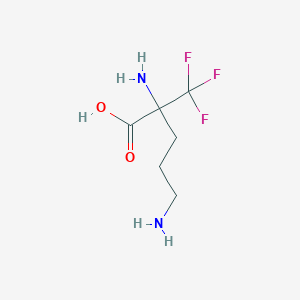
2-(Trifluoromethyl)ornithine, 97%
描述
2-(Trifluoromethyl)ornithine, or TFMO, is an organic compound that has been used in scientific research for its unique biochemical and physiological effects. It is a derivative of ornithine, a non-essential amino acid, which is commonly found in the body. TFMO is a versatile compound that has been used in a variety of laboratory experiments due to its ability to interact with other molecules. It has a wide range of applications, including in the treatment of certain medical conditions and as an enzyme inhibitor.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Trifluoromethyl)ornithine involves the reaction of L-ornithine with trifluoroacetaldehyde followed by reduction with sodium borohydride.
Starting Materials
L-ornithine, Trifluoroacetaldehyde, Sodium borohydride, Methanol, Wate
Reaction
Step 1: Dissolve L-ornithine in methanol and add trifluoroacetaldehyde., Step 2: Heat the mixture at reflux for 24 hours., Step 3: Cool the mixture and add sodium borohydride., Step 4: Stir the mixture for 2 hours at room temperature., Step 5: Quench the reaction with water and extract the product with ethyl acetate., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 2-(Trifluoromethyl)ornithine.
科学研究应用
TFMO has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, which can be used to study the effects of certain enzymes on biochemical pathways. It has also been used in the treatment of certain medical conditions, such as cancer and liver diseases. Additionally, TFMO has been used in studies of the effects of certain drugs on the body. For example, it has been used to study the effects of certain drugs on the cardiovascular system.
作用机制
TFMO acts as an enzyme inhibitor by binding to certain enzymes, such as ornithine decarboxylase and glutamate dehydrogenase. This binding prevents the enzymes from performing their normal functions, which can have a variety of effects on biochemical pathways. Additionally, TFMO can act as a substrate for certain enzymes, which can be used to study the effects of these enzymes on biochemical pathways.
生化和生理效应
TFMO has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as ornithine decarboxylase and glutamate dehydrogenase. This can have a variety of effects on biochemical pathways, such as the production of certain hormones and neurotransmitters. Additionally, TFMO has been shown to have anti-cancer and anti-inflammatory effects. It has also been shown to have protective effects on the liver and cardiovascular system.
实验室实验的优点和局限性
TFMO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications, from enzyme inhibition to drug studies. However, there are some limitations to its use. For example, it has a relatively short shelf life and can be degraded by light or heat. Additionally, it can be toxic in high concentrations, so it should be handled with care.
未来方向
There are a variety of potential future directions for TFMO. One potential direction is the development of new applications for the compound. For example, TFMO could be used to study the effects of certain drugs on the body, or to develop new treatments for medical conditions. Additionally, more research could be done to explore the biochemical and physiological effects of TFMO, such as its anti-cancer and anti-inflammatory effects. Finally, more research could be done to improve the synthesis method of TFMO, in order to increase its purity and shelf life.
属性
IUPAC Name |
2,5-diamino-2-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(11,4(12)13)2-1-3-10/h1-3,10-11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCZWDHZDJWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(C(F)(F)F)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308538 | |
| Record name | 2-(Trifluoromethyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)ornithine | |
CAS RN |
195196-08-8 | |
| Record name | 2-(Trifluoromethyl)ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195196-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
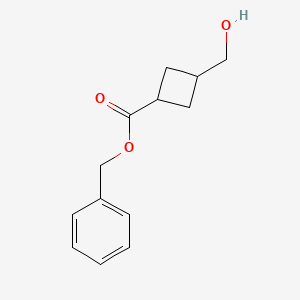
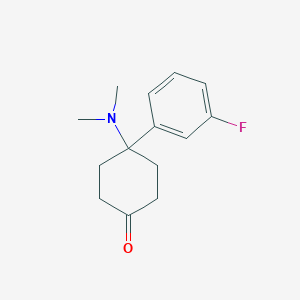

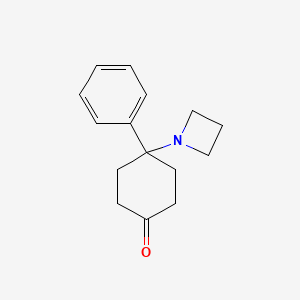
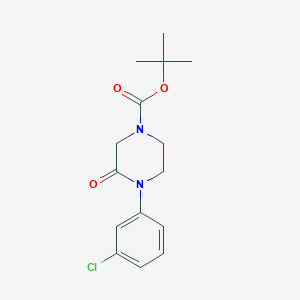
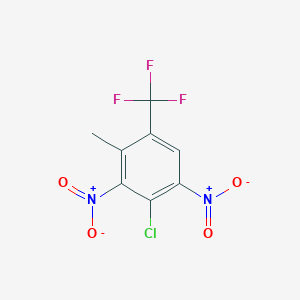
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
